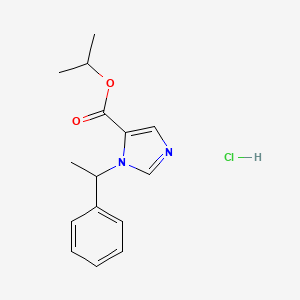

Etomidate Impurity C HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7127-05-1 |

|---|---|

Molecular Formula |

C15H19ClN2O2 |

Molecular Weight |

294.77 g/mol |

IUPAC Name |

propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H |

InChI Key |

GLHYKXLBGHQXMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Physicochemical Characterization:

A Certificate of Analysis is generated that summarizes the results of these qualification tests. This document provides the user with all necessary information regarding the identity, purity, and proper storage of the Etomidate (B1671615) Impurity C HCl reference standard.

Table 3: Summary of Qualification Tests for Etomidate Impurity C HCl Reference Standard

| Test | Purpose | Example Specification |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Conforms to the proposed structure |

| Mass Spectrometry | Confirmation of molecular weight/structure | Molecular ion consistent with C₁₅H₁₈N₂O₂ |

| Purity by HPLC | Quantify purity and other impurities | ≥ 95% |

| Residual Solvents (GC) | Quantify remaining solvents from synthesis | Meets ICH limits |

| Water Content (Karl Fischer) | Quantify water content | ≤ 1.0% |

| Elemental Analysis | Confirm elemental composition | Theoretical ± 0.4% for C, H, N, Cl |

Sophisticated Analytical Method Development and Validation for Impurity Profiling

Advanced Spectroscopic and Spectrometric Characterization Techniques

While chromatography separates impurities, spectroscopic and spectrometric techniques are indispensable for their structural elucidation and confirmation. For an identified impurity like Etomidate (B1671615) Impurity C HCl, these techniques provide definitive proof of its chemical identity.

Mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is critical for determining the molecular weight and elemental composition of an impurity. doaj.org Studies using GC-Q/Orbitrap MS and LC-LTQ-Orbitrap MS have detailed the fragmentation patterns of etomidate and its structural analogs. Under electrospray ionization (ESI), etomidate and its analogs produce common fragment ions at m/z 95.0240, 105.0699, and 113.0346. doaj.org However, they also produce characteristic fragment ions based on their ester side chains, which allows for their differentiation. doaj.org The accurate mass measurement confirms the molecular formula of Etomidate Impurity C (C₁₅H₁₈N₂O₂) and its hydrochloride salt. nih.govpharmaffiliates.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and stereochemistry of a molecule. For Etomidate Impurity C HCl, ¹H-NMR and ¹³C-NMR spectra would confirm the presence of the isopropyl ester group, the 1-phenylethyl moiety, and the imidazole (B134444) ring, and confirm the (R)-configuration at the chiral center. Fourier Transform Infrared (FT-IR) spectroscopy can also be used to identify characteristic functional groups, such as the strong absorption band of the ester carbonyl group (C=O), typically seen between 1715-1735 cm⁻¹. smolecule.com Together, these techniques provide an unambiguous characterization of the impurity, which is essential for its use as a reference standard in analytical testing. clearsynth.comaxios-research.com

Mass Spectrometry (MS) for Structural Elucidation of Unknown Impurities

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of impurities like this compound. In mass spectrometric analysis, the molecule is ionized, and the resulting fragments are detected based on their mass-to-charge (m/z) ratio.

For this compound, mass spectrometric analysis reveals distinct fragmentation patterns that are instrumental for its structural confirmation. smolecule.com Typically, during ionization, the hydrochloride moiety is lost, and the molecular ion peak corresponding to the free base is observed. smolecule.com The molecular ion peak for the free base (C₁₅H₁₈N₂O₂) appears at an m/z of approximately 259. smolecule.com

Key fragmentation pathways observed in the mass spectrum include:

Loss of the Isopropyl Group: A primary fragmentation involves the cleavage of the isopropyl group (-CH(CH₃)₂) from the ester functionality, resulting in a significant fragment ion. smolecule.com

Elimination of the Phenylethyl Substituent: Subsequent fragmentation can involve the loss of the phenylethyl group. smolecule.com

These characteristic fragmentation patterns, when analyzed, provide unambiguous confirmation of the compound's molecular structure and differentiate it from the API and other related impurities. smolecule.com Liquid chromatography-mass spectrometry (LC-MS) is often employed to monitor intermediates and byproducts during synthesis and forced degradation studies to understand the formation pathways of such impurities.

Table 1: Mass Spectrometry Data for Etomidate Impurity C

| Parameter | Observation | Inference |

|---|---|---|

| Molecular Ion Peak (m/z) | ~259 | Corresponds to the free base form [C₁₅H₁₈N₂O₂]⁺ after loss of HCl. smolecule.com |

| Primary Fragmentation | Loss of the isopropyl group. smolecule.com | Confirms the presence of the isopropyl ester functionality. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including pharmaceutical impurities. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to each unique proton environment in the molecule. smolecule.com A notable signal is a doublet observed at approximately δ 1.843 ppm, which corresponds to the methyl group adjacent to the chiral center, confirming the (R)-configuration.

Table 2: ¹H-NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 1.843 | d (doublet) | 7.1 | -CH(C₆H₅)CH₃ (3H). google.com |

| 3.504 - 4.180 | m (multiplet) | - | Protons of the isopropyl group and other aliphatic protons (4H). |

| 6.262 | q (quartet) | 7.1 | -CH(C₆H₅)CH₃ (1H). google.com |

| 7.209 - 8.270 | m (multiplet) | - | Aromatic protons and imidazole ring protons. |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by showing distinct signals for each carbon atom in a unique electronic environment.

Table 3: Selected ¹³C-NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 21.727 | -CH(C₆H₅)CH₃. google.com |

| 54.733 | -CH(C₆H₅)CH₃. google.com |

| 69.213 | -OCH(CH₃)₂. google.com |

| 121.875 - 142.094 | Aromatic and imidazole ring carbons. google.com |

| 159.601 | C=O (Ester carbonyl). google.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identification and Quantification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands. A strong absorption band in the region of 1715-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the aromatic ester group. smolecule.com The hydrochloride salt form may also introduce broad absorption bands related to hydrogen bonding interactions. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used for the quantification of compounds that absorb light in the UV-Vis range. The imidazole ring and the phenyl group in this compound result in UV absorption. The detection wavelength for quantitative analysis, often using High-Performance Liquid Chromatography (HPLC), is typically set around 242 nm or 254 nm. researchgate.netscribd.com

Method Validation Parameters for Impurity C HCl Quantitation

Analytical methods developed for the quantification of impurities must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. clearsynth.comaxios-research.com Validation is performed according to ICH guidelines. ijpsr.comich.org

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, degradation products, and matrix components. For this compound, this is typically demonstrated using HPLC. The method must show adequate resolution between the impurity peak and the peaks of etomidate and other known related substances.

Forced degradation studies are a key part of demonstrating specificity. Etomidate is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The analytical method must be able to separate Impurity C from any products formed during this process, proving the method is stability-indicating. smolecule.com

Linearity, Accuracy, and Precision Evaluations

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is established by preparing a series of solutions of this compound at different concentrations. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve, which should ideally be greater than 0.99. ijpsr.com Validated assays have shown quantification of Impurity C at concentrations as low as 0.1–5 µg/mL with linear correlation coefficients (r) >0.9977.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike-and-recovery experiments, where known amounts of the impurity are added to a sample matrix. The recovery is then calculated as a percentage of the amount recovered versus the amount added. For pharmaceutical analysis, recovery is typically expected to be within 98.0%-102.0%. ijpsr.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-assay precision): Assessed by analyzing multiple replicates (e.g., six) at 100% of the test concentration on the same day, by the same analyst, and with the same equipment. ich.org

Intermediate Precision: Evaluated by varying conditions such as the day, analyst, or equipment. The RSD for precision studies should be low, typically ≤2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a parameter that indicates the sensitivity of the method. ich.org For etomidate impurities, LOD values can be as low as 0.015% relative to the API concentration. ijpsr.com Some methods have demonstrated an LOD of ≤0.05%.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org The LOQ is a critical parameter for impurity assays, as it defines the lower limit for accurate measurement. For related substances in etomidate, the LOQ is often set at the reporting threshold defined by regulatory guidelines, which can be around 0.05%. researchgate.netijpsr.com

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Specificity | Resolution ≥ 2.0 between adjacent peaks. |

| Linearity (r²) | > 0.99. ijpsr.com |

| Accuracy (% Recovery) | 98.0% - 102.0%. ijpsr.com |

| Precision (% RSD) | ≤ 2%. |

| LOD | ≤ 0.05%. |

| LOQ | ~0.05% - 0.1%. ijpsr.com |

Robustness and Ruggedness Assessments

In the validation of analytical methods for impurity profiling, robustness and ruggedness assessments are critical to ensure the method's reliability and reproducibility during its lifecycle. These evaluations demonstrate the method's capacity to remain unaffected by minor, deliberate variations in parameters and its reproducibility under different common laboratory conditions.

Robustness evaluates the reliability of an analytical procedure with respect to deliberate, small variations in method parameters. nih.gov The goal is to identify which parameters may be sensitive to change and require stringent control. For a typical High-Performance Liquid Chromatography (HPLC) method used to quantify this compound, a robustness study might involve a fractional factorial or Plackett-Burman experimental design to efficiently test multiple variables simultaneously. researchgate.netresearchgate.net Key parameters are varied within a predefined range around the nominal values established during method development.

Commonly varied parameters for an HPLC method include:

Flow rate of the mobile phase

Column temperature

pH of the mobile phase buffer

Composition of the mobile phase (e.g., percentage of organic solvent)

Detection wavelength

The results of these variations are analyzed to determine if they significantly impact critical outputs such as peak resolution, retention time, and quantification of the impurity. The acceptance criterion is often that the relative standard deviation (%RSD) of the results remains below a specified limit, demonstrating the method's resilience to minor fluctuations. jsaer.com For instance, a study might specify that a ±2% change in mobile phase composition or a ±5°C change in column temperature does not significantly alter the reported impurity level.

Table 1: Example Parameters for HPLC Method Robustness Study

| Parameter | Variation | Acceptance Criteria (Example) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | Resolution > 2.0; %RSD < 5% |

| Column Temperature | ± 5 °C | Peak asymmetry between 0.8 and 1.5 |

| Mobile Phase pH | ± 0.2 units | No significant change in retention time |

| Organic Solvent % | ± 2% | %RSD of impurity area < 5% |

| Detection Wavelength | ± 2 nm | No significant impact on quantitation |

Ruggedness , often considered an aspect of reproducibility, assesses the method's performance under a variety of normal test conditions. chromatographyonline.com This differs from robustness by focusing on external, less controllable factors rather than deliberate variations in method parameters. chromatographyonline.com The assessment typically includes analyzing the same sample on:

Different days

By different analysts

Using different instruments (e.g., different HPLC systems)

Using different batches of columns or reagents

The degree of reproducibility of the test results under these varied conditions provides an indication of the method's suitability for transfer between different laboratories or for routine use over an extended period. chromatographyonline.com As with robustness, the %RSD of the results is the primary metric for evaluating performance.

Table 2: Example Parameters for Analytical Method Ruggedness Study

| Parameter | Conditions | Acceptance Criteria (Example) |

|---|---|---|

| Analyst | Analyst A vs. Analyst B | Inter-analyst %RSD < 10% |

| Instrument | HPLC System 1 vs. HPLC System 2 | Inter-instrument %RSD < 10% |

| Day | Day 1 vs. Day 2 | Inter-day %RSD < 10% |

Preparation and Qualification of this compound Reference Standards

The availability of a well-characterized reference standard is a prerequisite for the accurate identification and quantification of impurities in pharmaceutical products. A reference standard for this compound, which is chemically defined as (R)-isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, serves this essential function. nih.govclearsynth.com Its use is critical for analytical method development, validation, and routine quality control applications. clearsynth.comaxios-research.com

Preparation

The synthesis of this compound is not typically a result of degradation of the active pharmaceutical ingredient but is related to the manufacturing process. A plausible synthetic route involves the esterification of the corresponding carboxylic acid intermediate, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, with isopropyl alcohol. The resulting free base is then treated with hydrochloric acid under controlled conditions to precipitate the hydrochloride salt. smolecule.com The final product must be purified to a high degree, often using techniques like recrystallization or preparative chromatography, to be suitable for use as a reference standard. smolecule.com

Qualification

Once synthesized and purified, the material must undergo a rigorous qualification process to confirm its identity, purity, and potency. This comprehensive characterization ensures that the reference standard is suitable for its intended analytical purpose. The qualification protocol involves a suite of orthogonal analytical techniques.

Quantitative Degradation Kinetics and Stability Assessment

Accelerated Degradation Studies under Stress Conditions

Accelerated degradation or stress testing is performed under conditions more severe than standard stability testing to identify likely degradation products and pathways. nih.govscispace.com For Etomidate (B1671615) Impurity C HCl, this involves evaluating its stability under hydrolytic, oxidative, photolytic, and thermal stress. sgs.com

The structure of Etomidate Impurity C HCl contains an isopropyl ester group, which is susceptible to hydrolysis. smolecule.com This reaction involves the cleavage of the ester bond, typically yielding the corresponding carboxylic acid (Etomidate Acid) and isopropyl alcohol. The rate of this hydrolysis is highly dependent on the pH of the solution.

As specific experimental data is not publicly available, the following table illustrates the expected relationship between pH and the first-order degradation rate constant (k) for a compound with a hydrolyzable ester linkage.

| pH | Condition | Hypothetical Rate Constant (k) (day⁻¹) |

|---|---|---|

| 1.2 | 0.1 N HCl | 0.085 |

| 4.5 | Acetate Buffer | 0.012 |

| 7.0 | Phosphate Buffer | 0.025 |

| 9.0 | Borate Buffer | 0.150 |

The imidazole (B134444) moiety of this compound is susceptible to oxidation. Forced degradation studies under oxidative stress are typically conducted using reagents like hydrogen peroxide (H₂O₂). google.com The reaction can lead to the formation of N-oxides or other oxidized derivatives, altering the compound's structure and properties. researchgate.net Kinetic studies would measure the decrease in the concentration of this compound over time in the presence of an oxidizing agent.

The following interactive table provides an illustrative example of the percentage of the compound remaining over time when subjected to oxidative stress.

| Time (hours) | Percent Remaining (Illustrative) |

|---|---|

| 0 | 100.0 |

| 2 | 95.2 |

| 6 | 88.5 |

| 12 | 79.1 |

| 24 | 63.8 |

Photostability testing, as mandated by ICH guidelines, exposes the drug substance to a specified intensity of UV and visible light to determine if it is light-sensitive. scispace.com For a compound like this compound, which contains aromatic and heterocyclic rings, there is a potential for photodegradation. Kinetic analysis would involve quantifying the amount of the compound remaining after exposure for various durations. Elucidating the mechanism would require identifying the photoproducts formed.

An illustrative data set for a photodegradation study is presented below.

| Exposure Duration (hours) | Light Condition | Percent Remaining (Illustrative) |

|---|---|---|

| 0 | - | 100.0 |

| 6 | UV Light | 98.5 |

| 12 | UV Light | 96.8 |

| 24 | UV Light | 94.0 |

Thermal degradation studies assess the stability of the compound at elevated temperatures. This data is crucial for predicting stability at typical storage conditions. One study noted that during accelerated stability testing of etomidate at 40°C and 75% relative humidity, the concentration of Impurity C increased by 0.3% after 6 months, indicating it is a degradation product of the parent drug. However, as a chemical entity itself, Impurity C is also subject to thermal degradation, likely through hydrolysis or other decomposition pathways.

The following table illustrates a hypothetical thermal degradation profile at different temperatures.

| Temperature (°C) | Time (days) | Percent Degraded (Illustrative) |

|---|---|---|

| 50 | 30 | 2.5 |

| 60 | 30 | 5.8 |

| 70 | 30 | 12.1 |

Determination of Degradation Reaction Order and Rate Constants

The order of a degradation reaction indicates how the rate is affected by the concentration of the reactant. For many pharmaceutical compounds in solution, degradation follows either zero-order or first-order kinetics. Pseudo-first-order kinetics are often observed when one reactant (e.g., water in hydrolysis) is in vast excess. researchgate.net

The reaction order is determined by plotting the concentration of the remaining drug versus time in different ways:

Zero-Order: A plot of concentration vs. time is linear.

First-Order: A plot of the natural logarithm of concentration (ln[C]) vs. time is linear.

The slope of the linear plot provides the rate constant (k). researchgate.net Based on the illustrative data from the stress conditions, hypothetical rate constants can be determined.

| Stress Condition | Assumed Reaction Order | Hypothetical Rate Constant (k) | Half-life (t₁/₂) (days) |

|---|---|---|---|

| Acid Hydrolysis (pH 1.2) | Pseudo-first-order | 0.085 day⁻¹ | 8.2 |

| Oxidative (H₂O₂) | Pseudo-first-order | 0.018 hour⁻¹ | 38.5 hours |

| Thermal (70°C) | First-order | 0.0043 day⁻¹ | 161.2 |

Calculation of Activation Energy (Ea) using the Arrhenius Equation

The Arrhenius equation describes the relationship between the rate constant (k), temperature (T), and the activation energy (Ea), which is the minimum energy required for a reaction to occur. researchgate.net

Arrhenius Equation: k = A * e(-Ea/RT)

Where:

k is the rate constant.

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

By determining the rate constants at different temperatures (from thermal degradation studies), the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (Arrhenius plot), where the slope is -Ea/R. researchgate.net This value is critical for predicting the degradation rate at different storage temperatures and thus estimating the shelf life of the compound.

Prediction of Drug Substance and Product Shelf-Life Based on Impurity C HCl Formation

The formation of this compound is a critical parameter in assessing the stability of etomidate. As a known degradation product, monitoring its levels over time under various environmental conditions is fundamental to predicting the shelf-life of both the etomidate active pharmaceutical ingredient (API) and its final formulated products. smolecule.com This process relies on detailed quantitative degradation kinetics studies.

Detailed Research Findings

Research into the stability of etomidate involves subjecting the drug substance and product to forced degradation conditions, as outlined by the International Conference on Harmonisation (ICH) guidelines. ijpsr.comresearchgate.net These studies intentionally expose etomidate to stress factors such as heat, humidity, acid and base hydrolysis, and oxidation to identify and quantify degradation products like Impurity C HCl. ijpsr.com

The insights gained from these studies are crucial for several reasons:

Understanding Degradation Pathways: They help elucidate the chemical pathways through which etomidate degrades to form Impurity C HCl. smolecule.com

Developing Stability-Indicating Methods: The presence of Impurity C HCl is used to develop and validate analytical methods, typically high-performance liquid chromatography (HPLC), that can accurately separate and quantify the impurity from the parent drug. smolecule.com

Establishing Kinetic Models: By measuring the rate of Impurity C HCl formation at elevated temperatures, kinetic models can be established. The Arrhenius equation is often employed to describe the temperature dependence of the degradation rate. researchgate.net

Accelerated stability studies provide the core data for shelf-life prediction. In these studies, the drug product is stored at high-stress conditions, and the increase in Impurity C HCl is measured at specific time points. For instance, one study noted that under accelerated conditions of 40°C and 75% relative humidity (RH), the level of Impurity C increased by 0.3% after a period of six months. This rate of formation is then used to extrapolate the time it would take for the impurity to reach its specified acceptance limit under recommended storage conditions.

Regulatory bodies set strict limits for impurities; for example, a common specification for a related substance in an etomidate formulation might be no more than 0.2%. google.com The predicted shelf-life is the time point at which the concentration of this compound is projected to reach this limit.

The following data tables illustrate the principles of data collection and shelf-life prediction based on the formation of Impurity C HCl.

Data Tables

Table 1: Formation of this compound under Accelerated Stability Conditions (40°C / 75% RH) This table shows representative data from an accelerated stability study on an etomidate product. The increase in Impurity C HCl is tracked over six months.

| Time (Months) | Impurity C HCl (%) |

| 0 | < 0.05 |

| 1 | 0.09 |

| 3 | 0.18 |

| 6 | 0.30 |

Table 2: Predicted Shelf-Life of Etomidate Emulsion Based on Impurity C HCl Formation This table demonstrates how the data from accelerated studies are used to predict the shelf-life under various storage conditions, based on a hypothetical acceptance criterion of ≤0.2% for Impurity C HCl.

| Storage Condition | Predicted Time to Reach 0.2% Impurity C HCl (Shelf-Life) |

| Refrigerated (4 ± 2°C) | 36 Months |

| Room Temperature (25 ± 2°C) | 24 Months |

| Accelerated (40 ± 2°C) | ~3.5 Months |

By meticulously studying the quantitative degradation kinetics of this compound, manufacturers can establish a reliable shelf-life for etomidate products, ensuring they remain within the specified limits for purity and quality throughout their lifecycle. google.com

Mechanistic Studies of Pharmacological Interactions

In Vitro Studies of Etomidate (B1671615) Impurity C HCl Interaction with Cytochrome P450 Isoforms

Direct in vitro studies detailing the specific interactions between Etomidate Impurity C HCl and cytochrome P450 (CYP450) isoforms are not extensively documented in publicly available scientific literature. However, significant insights can be inferred from research on the parent compound, etomidate.

Etomidate is a well-documented inhibitor of the mitochondrial cytochrome P450 enzyme 11β-hydroxylase (CYP11B1). researchgate.netnih.govanesthesiologydfw.complos.orgnih.gov This enzyme is critical for the final step in cortisol biosynthesis. nih.govscbt.comnih.gov The inhibitory action is potent, with etomidate showing an in vitro IC₅₀ for cortisol synthesis inhibition of approximately 1 nM in cultured adrenal cells. nih.gov The mechanism of inhibition is believed to involve a high-affinity interaction between the basic nitrogen atom in the imidazole (B134444) ring of etomidate and the heme iron within the active site of the CYP11B1 enzyme. nih.govresearchgate.net

Given that this compound shares the core imidazole ring and (R)-1-phenylethyl structure with etomidate, it is plausible that it could exhibit a similar inhibitory interaction with CYP11B1. The primary structural difference is the substitution of etomidate's ethyl ester with an isopropyl ester in Impurity C. While this modification could alter the binding affinity, the fundamental inhibitory mechanism associated with the imidazole ring is likely conserved.

Studies have also shown that etomidate can inhibit other steroidogenic enzymes, such as CYP11A1, although with a higher IC₅₀ value (12.67 μM) compared to its effect on CYP11B1, indicating a more moderate inhibition. plos.orgplos.org

Investigation of Potential Inhibitory or Inducing Effects on Metabolic Enzyme Activity

The primary metabolic pathway for etomidate is not CYP450-mediated oxidation but rather hydrolysis by hepatic and plasma esterases into an inactive carboxylic acid metabolite. researchgate.netnih.govanesthesiologydfw.comnih.govresearchgate.net However, its potent inhibitory effect on specific CYP enzymes like CYP11B1 is a defining characteristic of its pharmacological profile. nih.govnih.gov

For this compound, the key questions regarding metabolic enzyme activity are:

Does it also act as an inhibitor of CYP11B1?

Does it inhibit or induce other major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6)?

| Enzyme/System | Interaction Type | Known Etomidate Effect | Postulated this compound Effect | Supporting Rationale |

|---|---|---|---|---|

| CYP11B1 (11β-hydroxylase) | Inhibition | Potent Inhibitor researchgate.netnih.govscbt.com | Likely Potent Inhibitor | Shared imidazole ring responsible for coordinating with the enzyme's heme iron. nih.govresearchgate.net |

| CYP11A1 | Inhibition | Moderate Inhibitor plos.org | Possible Moderate Inhibitor | Shared core structure with etomidate. |

| Hepatic/Plasma Esterases | Metabolism Substrate | Rapidly hydrolyzed. nih.govanesthesiologydfw.com | Likely hydrolyzed | Presence of an ester group (isopropyl ester) susceptible to hydrolysis. |

Implications for Altered Pharmacokinetics of Parent Compound and Other Co-administered Pharmaceutical Agents

The presence of this compound in etomidate formulations could have several pharmacokinetic implications. If the impurity is a potent inhibitor of CYP11B1, its presence would be additive to the adrenocortical suppression caused by etomidate itself. anesthesiologydfw.com This could prolong the duration or increase the intensity of this known side effect, even after the hypnotic effects of the parent drug have subsided. nih.gov

Should the impurity interact with other CYP450 enzymes responsible for the metabolism of different drugs, there would be a risk of drug-drug interactions. For instance, if it were to inhibit an enzyme like CYP3A4, it could increase the plasma concentrations and potential toxicity of other medications metabolized by this pathway. Conversely, if it were an inducer, it could decrease the efficacy of co-administered drugs. However, without specific in vitro screening data for this compound against a panel of drug-metabolizing enzymes, these potential interactions remain theoretical.

Research into Structural Analogues and Their Metabolic Profiles

Significant research has been conducted to develop structural analogues of etomidate that retain its favorable hemodynamic stability while eliminating the potent inhibition of CYP11B1. anesthesiologydfw.comnih.gov These "soft analogues" are designed to be rapidly metabolized by non-specific esterases into inactive metabolites, thus minimizing the time the active molecule can interact with CYP11B1. nih.govlongdom.org This research provides a valuable framework for understanding how structural changes affect metabolic profiles.

Methoxycarbonyl etomidate (MOC-etomidate) : This was one of the first soft analogues designed. It is rapidly hydrolyzed by esterases to a carboxylic acid, which is about 300-fold less potent in inhibiting cortisol synthesis. aneskey.comfrontiersin.org This rapid metabolism was intended to reduce adrenocortical suppression. nih.govlongdom.org

Cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM / ABP-700) : A second-generation analogue, ABP-700 was designed to have a more controlled rate of hydrolysis compared to MOC-etomidate. frontiersin.org It is also metabolized by esterases to an inactive acid metabolite. nih.govnih.gov Clinical studies showed that ABP-700 has a rapid clearance and results in clinically insignificant adrenocortical suppression compared to etomidate. longdom.orgfrontiersin.org

ET-26 Hydrochloride : Another novel analogue in preclinical development, ET-26 is also metabolized via hepatic microsomal pathways, consistent with the esterase-mediated hydrolysis seen with etomidate. anesthesiologydfw.comresearchgate.net

The common strategy in these analogues is the introduction of an ester moiety that is highly susceptible to hydrolysis, leading to rapid inactivation. This contrasts with the primary goal of impurity control, which is to minimize any substance that could have its own pharmacological or toxicological activity.

| Compound | Primary Metabolic Pathway | Key Metabolite(s) | Effect on Adrenocortical Function | Reference(s) |

|---|---|---|---|---|

| Etomidate | Hydrolysis by hepatic and plasma esterases | Inactive carboxylic acid | Potent and prolonged suppression via CYP11B1 inhibition | researchgate.netnih.govnih.gov |

| MOC-etomidate | Rapid hydrolysis by non-specific esterases | Carboxylic acid metabolite (significantly less potent) | Significantly reduced suppression compared to etomidate | longdom.organeskey.comfrontiersin.org |

| ABP-700 (CPMM) | Rapid hydrolysis by non-specific esterases | Inactive CPM-acid | Clinically insignificant suppression | nih.govnih.govlongdom.org |

| ET-26 HCl | Metabolism through hepatic microsomal pathways | Not specified | Designed for reduced suppression | anesthesiologydfw.comresearchgate.net |

Regulatory Compliance and Quality Assurance Frameworks for Impurity Control

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities in New Drug Substances and Products

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. ontosight.ai The primary guidelines governing non-mutagenic impurities are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). ich.orgeuropa.eu These documents establish a scientific and risk-based approach to controlling impurities, ensuring that they are present at levels that are toxicologically safe. ich.org

For impurities that are potentially DNA reactive or mutagenic, the ICH M7 guideline provides a specific framework for assessment and control to limit potential carcinogenic risk. europa.euich.org This involves a thorough evaluation of the impurity's structure for any alerts indicating mutagenic potential, followed by appropriate control strategies. freyrsolutions.com The principles outlined in these guidelines are fundamental to the pharmaceutical development and manufacturing of etomidate (B1671615), ensuring that impurities like Etomidate Impurity C HCl are appropriately evaluated and controlled.

ICH guidelines Q3A and Q3B define specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. ich.orgeuropa.eu An impurity must be reported if it is found at a level above the reporting threshold. If it exceeds the identification threshold, its chemical structure must be determined. ich.orgusp.org If the impurity level is above the qualification threshold, it must be assessed for biological safety. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. ich.org

These thresholds ensure that impurities with the potential to affect drug safety are rigorously investigated. For this compound, its level in the final drug product must be monitored and kept within these established limits.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgeuropa.eu Note: Lower thresholds can be applied for unusually potent or toxic impurities. ich.orgeuropa.eu

Compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Monographs for Etomidate Impurities

Pharmacopoeias provide the legal and scientific standards for pharmaceutical quality. The European Pharmacopoeia (EP) explicitly lists Etomidate Impurity C as a specified impurity within its monograph for etomidate. smolecule.com This designation requires manufacturers to identify and quantify this specific impurity using validated analytical methods to ensure it does not exceed the acceptance criteria defined in the monograph. The presence of this compound as a reference standard is crucial for this compliance, enabling accurate quantification in related substance testing. axios-research.com

Similarly, while specific impurity listings may differ, compliance with the United States Pharmacopeia (USP) requires the control of all impurities. usp.org The USP provides general chapters on impurities and requires the use of validated analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity of the drug substance and product. veeprho.com Development of refined analytical methods is an area of research to ensure detection of low levels of impurities in compliance with these regulatory standards.

Strategies for Impurity Qualification in Pharmaceutical Development Programs

When an impurity like this compound exceeds its qualification threshold as defined by ICH, a formal qualification process is necessary to justify its proposed acceptance criterion. ich.orgeuropa.eu The goal is to establish the biological safety of the impurity. europa.eu Strategies for qualification include:

Literature Review: A thorough search of scientific literature may reveal existing toxicological data on the impurity or structurally similar compounds that can be used to support its safety at the observed level. ich.orgpremier-research.com

Process Control: In some cases, the most straightforward strategy is to modify the manufacturing process to reduce the level of the impurity to below the qualification threshold. europa.eu

Toxicological Studies: If sufficient data is not available, specific toxicology studies may be required. ich.org These studies are designed to compare the toxicity of the new drug substance (or product) containing a representative amount of the impurity with material that has been used in previous safety and clinical studies. europa.eu The duration of these studies, typically ranging from 14 to 90 days, depends on the duration of the drug's intended clinical use. europa.eu

Genotoxicity Assessment: For any new impurity, its potential to be genotoxic must be evaluated, often following the framework of ICH M7. premier-research.com

Role of Impurity C HCl Data in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) Submissions

In the context of generic drugs, Abbreviated New Drug Applications (ANDA) are submitted to regulatory authorities for approval. A critical component of an ANDA is demonstrating that the generic product is pharmaceutically equivalent and bioequivalent to the reference listed drug. This includes a thorough analysis of the impurity profile.

Data on this compound is essential for these submissions. axios-research.comsynzeal.com Reference standards for this compound are used for:

Method Development and Validation: To develop and validate analytical methods capable of accurately detecting and quantifying the impurity. clearsynth.comsynzeal.com

Quality Control: To ensure that batches of the generic drug product consistently meet the purity specifications. axios-research.comclearsynth.com

Stability Studies: To monitor the formation of Impurity C as a degradation product over the shelf life of the product. smolecule.comaxios-research.com

Similarly, Drug Master Files (DMFs), which contain confidential, detailed information about the manufacturing, processing, packaging, and storing of a drug substance, must include comprehensive data on impurity profiles. synzeal.comsynzeal.com The presence and control of Etomidate Impurity C are key pieces of information within a DMF for etomidate, demonstrating control over the manufacturing process.

Methodologies for Assessing Genotoxic Potential of Pharmaceutical Impurities

The assessment of genotoxic potential is a specialized area of impurity evaluation governed by the ICH M7 guideline. ich.orgfreyrsolutions.com This guideline provides a framework for identifying, categorizing, qualifying, and controlling DNA reactive (mutagenic) impurities to limit carcinogenic risk. ich.org

The assessment process for an impurity like this compound involves several steps:

Hazard Assessment: The first step is a computational toxicology assessment using (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict the impurity's mutagenic potential based on its chemical structure. freyrsolutions.com This helps to classify the impurity.

Categorization: Based on the (Q)SAR results and any existing data, the impurity is categorized. An impurity with a structural alert for mutagenicity would require further testing.

In Vitro Testing: If a structural alert is present and there is no convincing evidence to the contrary, a bacterial reverse mutation assay (Ames test) is typically conducted. toxhub-consulting.com A positive result in this test is a significant concern and indicates mutagenic potential. toxhub-consulting.com

In Vivo Follow-up: A positive in vitro result may necessitate further in vivo testing to determine if the mutagenic effect is relevant in a whole animal system. toxhub-consulting.com

Risk Characterization and Control: If an impurity is confirmed to be a mutagen, stringent control strategies are required. freyrsolutions.com This may involve setting a compound-specific limit based on toxicological data or applying the Threshold of Toxicological Concern (TTC). The TTC is a concept that defines a default acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity (e.g., 1.5 µ g/day ). ich.orgfda.gov

While studies have shown the parent drug, etomidate, to be devoid of mutagenicity in specific assays, each impurity must be evaluated independently for its own potential genotoxic risk. nih.gov The use of reference standards for impurities like Etomidate Impurity C is crucial for evaluating their genotoxic potential. axios-research.comsynzeal.com

Future Research Trajectories and Methodological Innovations

Development of Novel Analytical Techniques for Ultra-Trace Impurity Detection

The detection of impurities at exceedingly low levels is a primary objective in ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). While High-Performance Liquid Chromatography (HPLC) remains a foundational technique, the future lies in the development and refinement of methods with enhanced sensitivity and specificity for ultra-trace analysis. biomedres.us

Advanced chromatographic techniques are at the forefront of this evolution. Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages over traditional HPLC. mdpi.com UPLC-MS/MS provides lower limits of quantification (LLOQ), making it highly suitable for detecting minute quantities of impurities. For instance, a UPLC-MS/MS method developed for the quantification of etomidate (B1671615) and its primary metabolite in blood achieved an LLOQ of 2.5 ng/mL, while another for wastewater analysis reached a limit of detection (LOD) of 1 ng/L. fyxzz.cnnih.goviwaponline.com

Capillary electrophoresis (CE) is also emerging as a powerful tool, particularly for chiral trace impurity analysis, with the potential to achieve detection limits as low as 0.1%, a common requirement in pharmaceutical quality control. researchgate.net Furthermore, rapid screening technologies like Thermal Desorption Electrospray Ionization coupled with Triple Quadrupole Mass Spectrometry (TD-ESI/MS/MS) are being explored. This method has demonstrated a limit of detection of 3 ng/mL for etomidate and its analogs in e-liquids, with the significant advantage of minimal sample preparation. researchgate.netnih.gov

The integration of various sophisticated instruments, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and other advanced mass spectrometry techniques, will be crucial for accurately measuring impurities at ultra-trace levels. biomedres.usijpar.com

Table 1: Comparison of Novel Analytical Technologies for Etomidate Impurity Detection

| Technology | Typical Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Sample Matrix Examples |

|---|---|---|---|

| UPLC-MS/MS | 1 ng/L (wastewater) iwaponline.com, 2.5 ng/mL (LLOQ in blood) fyxzz.cnnih.gov | High sensitivity and specificity, suitable for trace-level detection. | Wastewater, Blood |

| Capillary Electrophoresis (CE) | ~0.1% impurity level researchgate.net | Powerful for chiral trace impurity analysis. | Bulk Drug, Formulations |

| TD-ESI/MS/MS | 3 ng/mL researchgate.netnih.gov | Rapid screening with minimal sample preparation. | E-liquids |

Application of Computational Chemistry and In Silico Modeling for Impurity Prediction and Risk Assessment

The paradigm is shifting from reactive impurity detection to proactive prediction. Computational chemistry and in silico modeling are becoming indispensable tools for anticipating the formation of potential impurities and assessing their risks early in the drug development process. chemical.ailhasalimited.org These computational approaches offer a cost-effective and rapid means of toxicity screening, complementing traditional testing methods. nih.gov

The International Council for Harmonisation (ICH) M7 guidance for assessing and controlling DNA reactive (mutagenic) impurities explicitly includes the use of in silico prediction systems. nih.gov The guideline recommends a combination of an expert rule-based method and a statistical algorithm to maximize the correct identification of potentially reactive compounds. nih.govnih.gov This allows for a more targeted approach to analytical testing, reducing the need for extensive experimental work. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key component of this, predicting the biological activity of chemical compounds based on their molecular structure. immunocure.uswikipedia.org

Integration of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is revolutionizing pharmaceutical manufacturing by enabling real-time monitoring and control of processes. valgenesis.compharmaexcipients.com This approach, strongly encouraged by regulatory bodies like the FDA, aims to build quality into the product by understanding and controlling the manufacturing process. europeanpharmaceuticalreview.comschmidt-haensch.com PAT can be applied throughout the entire product lifecycle, from laboratory development to full-scale production of both the API and the finished product. aspentech.com

The core of PAT involves the use of in-line or on-line analytical tools, such as spectroscopic and chromatographic analyzers, to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real time. pharmaexcipients.comschmidt-haensch.com This continuous data acquisition allows for immediate detection of any deviations from the desired operating range, enabling prompt corrective actions. valgenesis.compipharmaintelligence.com By providing a detailed, real-time overview of the production process, PAT empowers companies to produce high-quality drugs more efficiently and cost-effectively. valgenesis.comthepharma.net

For etomidate synthesis, integrating PAT could involve placing sensors directly into the reaction vessel to monitor the formation of Impurity C HCl as it occurs. This would allow for immediate adjustments to process parameters to minimize its formation, ensuring the final product consistently meets purity specifications. recorderchartsandpens.comnih.gov

Exploration of Structure-Activity Relationships for Impurity C HCl and its Analogues

Understanding the relationship between the chemical structure of an impurity and its biological activity is crucial for assessing its potential impact. Structure-Activity Relationship (SAR) studies on etomidate and its analogues provide valuable insights into how modifications to the molecule affect its biological targets. meduniwien.ac.atnih.gov

Research has shown that the anesthetic effect of etomidate is mediated through the GABAA receptor. meduniwien.ac.at SAR studies on etomidate derivatives have explored how changes to the ester group and the phenyl ring influence the compound's potency and interaction with this receptor. meduniwien.ac.atacs.org For example, studies have indicated that the (R)-configuration is essential for high affinity and that the highest potency resides in the ethyl, 2-propyl, and 2-fluoroethyl esters. acs.org

While Etomidate Impurity C HCl is the isopropyl ester analogue of etomidate, its specific biological activity profile is not extensively detailed in publicly available literature. However, SAR studies on a range of etomidate analogues, including those with modified ester side chains, help to build a predictive understanding of how such structural changes might alter pharmacological and toxicological properties. researchgate.netsurgicalneurologyint.com This knowledge is critical for risk assessment and for guiding the development of safer and more effective anesthetic agents. surgicalneurologyint.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Etomidate Impurity C HCl in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as per USP guidelines . For quantification, use gradient elution (e.g., mobile phase: acetonitrile and phosphate buffer) with a C18 column. Validation parameters (specificity, linearity, accuracy, precision) should adhere to ICH Q2(R2) guidelines, including spiking studies with known impurities to confirm selectivity . Reference standards must be characterized using NMR and mass spectrometry (MS) to confirm structural integrity .

Key Data :

| Parameter | Requirement (USP) |

|---|---|

| Column | C18, 4.6 mm × 25 cm |

| Detection | UV at 240 nm |

| Linearity Range | 0.1–1.5% of analyte |

Q. How can synthetic pathways leading to this compound be traced, and what process controls mitigate its formation?

- Methodological Answer : Impurity C HCl arises from incomplete esterification or isomerization during etomidate synthesis. Monitor reaction intermediates using thin-layer chromatography (TLC) and in-process LC-MS. Optimize reaction temperature (e.g., ≤25°C) and pH (neutral to slightly acidic) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol reduces impurity levels below 0.1% .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of hERG channels, and how does this compare to the parent compound?

- Methodological Answer : Electrophysiological assays (patch-clamp) on HEK293 cells expressing hERG channels reveal that Impurity C HCl inhibits hERG tail currents with an IC50 of ~742 μM, significantly higher than etomidate’s IC50 (263 μM) . This suggests reduced cardiotoxicity risk. Structural analysis shows the isopropyl ester group in Impurity C HCl weakens hydrophobic interactions with hERG’s S6 helix, reducing binding affinity.

Key Data :

| Compound | IC50 (μM) | n (replicates) |

|---|---|---|

| Etomidate | 263.60 | 3 |

| Impurity C HCl | 742.51 | 3 |

Q. How can discrepancies in impurity profiles across stability studies be resolved?

- Methodological Answer : Discrepancies often arise from degradation under varying storage conditions (e.g., temperature, humidity). Use orthogonal methods:

- For oxidative degradation : LC-MS/MS to identify peroxide-induced byproducts.

- For hydrolytic degradation : Adjust pH during forced degradation (e.g., 0.1 M HCl at 40°C for 72 hours) and compare with accelerated stability samples .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing profile shifts .

Q. What regulatory thresholds apply to this compound, and how are these validated in compliance with ICH Q3A/B?

- Methodological Answer : The impurity must be reported if ≥0.10%, identified if ≥0.15%, and qualified if ≥0.20% of the drug substance. Validation includes:

- Genotoxic risk assessment : Ames test and in vitro micronucleus assay.

- Toxicological profiling : 28-day rodent studies at 10× the human dose.

- Analytical justification : Cross-validate HPLC methods with independent labs using spiked samples .

Method Development & Data Analysis

Q. Which advanced spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- High-resolution MS (HRMS) : Confirm molecular formula (C15H18N2O2•HCl) with ≤2 ppm mass error.

- 2D NMR (HSQC, HMBC) : Resolve stereochemistry at the 1-phenylethyl moiety.

- X-ray crystallography : Resolve crystalline polymorphs impacting solubility .

Q. How do storage conditions (e.g., temperature, excipients) influence the stability of this compound in formulations?

- Methodological Answer : Under accelerated conditions (40°C/75% RH), impurity levels increase by 0.05–0.2% over 6 months. Use lyophilization or nitrogen-blanketed vials to prevent oxidation. Excipients like PEG 400 at >5% (w/v) accelerate degradation due to reactive aldehyde impurities; substitute with hydroxypropyl-β-cyclodextrin for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.